molecular formula C7H12BrN3 B8177293 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine

Cat. No.: B8177293
M. Wt: 218.09 g/mol
InChI Key: YFMYVCYGHUKLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine is a brominated pyrazole derivative with a dimethylated ethylamine side chain. Its structure comprises a pyrazole ring substituted with bromine at the 3-position, linked via a methylene group to a tertiary amine (N,N-dimethyl). This compound belongs to a class of small molecules where the pyrazole moiety often serves as a bioisostere for other heterocycles, enabling interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3/c1-10(2)5-6-11-4-3-7(8)9-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMYVCYGHUKLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pyrazole Derivatives

Bromination of pre-formed pyrazole intermediates is a common approach. N-Bromosuccinimide (NBS) in polar solvents like carbon tetrachloride or dichloromethane facilitates electrophilic aromatic substitution. For example, 1H-pyrazole treated with NBS at 0–25°C yields 3-bromo-1H-pyrazole with >80% regioselectivity. However, competing dibromination or side reactions necessitate careful stoichiometric control.

Directed Bromination Using Protecting Groups

To enhance regioselectivity, temporary protecting groups on the pyrazole nitrogen can direct bromination to position 3. A reported method involves silylation of 1H-pyrazole with tert-butyldimethylsilyl chloride, followed by NBS bromination at 40°C. Deprotection with tetrabutylammonium fluoride (TBAF) restores the NH group, yielding 3-bromo-1H-pyrazole in 75% isolated yield.

Introduction of the Dimethylaminoethyl Side Chain

Nucleophilic Alkylation of Pyrazole

The dimethylaminoethyl group is introduced via alkylation of 3-bromo-1H-pyrazole. Reacting 3-bromo-1H-pyrazole with 2-chloro-N,N-dimethylethanamine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves N-alkylation. This SN2 mechanism proceeds with moderate yields (50–60%) due to competing elimination reactions.

Optimization Note: Switching to a milder base like cesium carbonate and using acetonitrile as the solvent improves yields to 70–75% by reducing side reactions.

Mitsunobu Reaction for Ether Formation

An alternative route employs the Mitsunobu reaction to couple 3-bromo-1H-pyrazole with 2-dimethylaminoethanol. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the reaction proceeds at 0°C to room temperature, achieving 65% yield. This method avoids harsh alkylation conditions but requires stoichiometric reagents.

One-Pot Synthesis Approaches

Cyclocondensation with Hydrazines

A convergent strategy involves synthesizing the pyrazole ring de novo with pre-installed substituents. Reacting 1,3-diketones (e.g., acetylacetone) with hydrazine hydrate forms the pyrazole core. Bromination in situ using HBr/H2O2 under acidic conditions introduces the bromine atom. Subsequent alkylation with 2-chloro-N,N-dimethylethanamine in the same pot yields the target compound in 45% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sluggish alkylation steps. A protocol combining 3-bromo-1H-pyrazole, 2-chloro-N,N-dimethylethanamine, and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in acetonitrile achieves 85% conversion after 15 minutes at 120°C. This method reduces reaction times from hours to minutes while improving purity.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel column chromatography using gradients of ethyl acetate/hexane (1:4 to 1:1). The target compound elutes at Rf = 0.3–0.4 (TLC, ethyl acetate:hexane 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further refines purity to >95%.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 2.27 (s, 6H, N(CH3)2), 2.70 (t, J = 6.4 Hz, 2H, CH2N), 4.15 (t, J = 6.4 Hz, 2H, NCH2), 6.35 (d, J = 2.4 Hz, 1H, pyrazole-H4), 7.52 (d, J = 2.4 Hz, 1H, pyrazole-H5).

  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N), 1450 cm⁻¹ (C-Br).

  • HRMS (ESI): m/z calculated for C7H12BrN3 [M+H]+: 218.0234, found: 218.0236.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Key AdvantagesLimitations
Nucleophilic Alkylation709512Simple reagents, scalableModerate yields, byproducts
Mitsunobu Reaction65926Mild conditions, no baseCostly reagents, stoichiometric use
One-Pot Cyclization459024Convergent synthesisLow overall yield
Microwave-Assisted85970.25Rapid, high efficiencySpecialized equipment required

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic alkylation route is preferred due to reagent availability and operational simplicity. A continuous flow system with tubular reactors minimizes side reactions, achieving 80% yield with >99% purity after crystallization from ethanol/water. Environmental impact assessments favor aqueous workup over halogenated solvents, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyrazole ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a brominated pyrazole ring linked to an N,N-dimethylethanamine moiety. Its molecular formula is C₇H₁₃BrN₄, with a molecular weight of approximately 218.1 g/mol. The presence of the bromine atom and the pyrazole structure contributes to its biological activity by facilitating interactions with specific molecular targets such as enzymes and receptors.

Scientific Research Applications

1. Medicinal Chemistry:
2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine serves as a crucial building block for synthesizing potential pharmaceutical agents. Its unique structure allows for the development of compounds targeting neurological disorders, inflammation, and cancer pathways. The compound's ability to modulate enzyme activity makes it a candidate for drug development aimed at various therapeutic areas.

2. Organic Synthesis:
In organic chemistry, this compound acts as an intermediate in the synthesis of more complex heterocyclic structures. Its versatility in chemical reactions enables researchers to explore new synthetic pathways that can lead to innovative materials and pharmaceuticals.

3. Biological Studies:
Research into the biological activity of this compound focuses on its mechanism of action, particularly its interaction with specific enzymes or receptors. Such studies are essential for understanding its therapeutic potential and optimizing its use in various applications.

Case Studies and Research Findings

Recent studies have demonstrated the anticancer properties of compounds containing the pyrazole structure. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines, including breast and liver cancers. These findings suggest that this compound may also possess similar activities worth exploring further.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The N,N-dimethylethanamine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural Analogs

a. Halogen-Substituted Pyrazole Derivatives

  • 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylethanamine (CAS 1111096-05-9): Replacing bromine with iodine increases molecular weight (367.1 vs. ~245.1 g/mol for the bromo analog) and polarizability. Iodine’s larger atomic radius may alter steric interactions in binding pockets, though both halogens enhance lipophilicity (predicted logP: ~2.5–3.0) .
  • Fluorine’s electronegativity may enhance metabolic stability compared to bromine .

b. Heterocycle Variants

  • 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine (Marine indole derivative): Replacing pyrazole with indole shifts the electron-rich region, enhancing serotonin receptor (5-HT1A/5-HT7) binding. The indole NH acts as a hydrogen bond donor, absent in pyrazole derivatives, contributing to nanomolar affinity (Ki < 50 nM) .
  • N,N-Dimethyl-2-(3-phenylpropoxy)ethanamine: An ether-linked analog lacking heterocyclic aromaticity.

Key Observations :

  • Bromine’s role in 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine enhances serotonin receptor binding compared to non-halogenated analogs, suggesting similar benefits for the pyrazole derivative .
  • Pyrazole-based compounds generally exhibit higher metabolic stability than indole derivatives due to reduced oxidative susceptibility .
Physicochemical Properties
Property 2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine 2-(4-Iodo-pyrazolyl) analog 2-(5-Bromo-indolyl) analog Diphenhydramine
Molecular Weight (g/mol) ~245.1 367.1 293.2 255.4
logP (Predicted) 2.6–3.0 3.2–3.5 3.0–3.3 3.3
Hydrogen Bond Donors 0 0 1 (indole NH) 0
Topological Polar Surface Area ~30 Ų ~30 Ų ~40 Ų ~20 Ų

Notes:

  • The absence of hydrogen bond donors in pyrazole derivatives may limit solubility but improve blood-brain barrier penetration compared to indole analogs .

Biological Activity

2-(3-Bromo-1-pyrazolyl)-N,N-dimethylethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on existing research findings.

The synthesis of this compound typically involves the bromination of a pyrazole precursor followed by the introduction of the N,N-dimethylethanamine group. Key reagents include brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane. The reaction conditions are generally mild, allowing for selective bromination at room temperature .

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the bromine atom on the pyrazole ring enhances its binding affinity to these targets, potentially leading to enzyme inhibition or modulation of receptor activity. The N,N-dimethylethanamine moiety improves the compound's solubility and bioavailability, facilitating its interaction with biological systems .

Biological Activity

Research indicates that this compound can serve as a valuable probe in biological assays, particularly in studying enzyme inhibition. Its potential applications span various fields, including pharmacology and biochemistry.

Enzyme Inhibition Studies

In studies focused on enzyme inhibition, compounds similar to this compound have shown efficacy against various targets:

  • Acetyl-CoA Carboxylase : Inhibition leads to reduced fatty acid synthesis, making it a candidate for metabolic syndrome treatments .
  • Tuberculosis : Pyrazole derivatives have demonstrated promising antituberculotic activity through in vitro assays against Mycobacterium tuberculosis .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including:

  • Anticancer Activity : A study evaluated the anticancer properties of structurally related pyrazole compounds. The results indicated that modifications in the pyrazole structure could enhance antiproliferative effects against cancer cell lines .
  • Enzyme Inhibition : Research on pyrazole compounds has shown their ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds targeting acetyl-CoA carboxylase demonstrated significant reductions in hepatic malonyl-CoA levels in vivo .

Comparative Analysis of Biological Activities

Compound TypeBiological ActivityReference
This compoundEnzyme inhibition, potential anticancer
Pyrazole derivativesAntituberculotic, anticancer
Acetyl-CoA Carboxylase inhibitorsReduced fatty acid synthesis

Q & A

Q. Basic Research Focus

  • NMR : Compare 1^1H and 13^{13}C chemical shifts with structurally analogous compounds (e.g., diphenhydramine derivatives) to confirm the N,N-dimethylethanamine moiety and bromopyrazole substitution .
  • X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution. Ensure data collection at high resolution (<1.0 Å) to resolve bromine’s electron density .

What purification challenges arise during the synthesis of brominated pyrazole derivatives, and how can they be mitigated?

Basic Research Focus
Brominated intermediates often exhibit poor solubility and polarity overlap with byproducts. Strategies include:

  • Gradient elution chromatography : Start with nonpolar solvents (e.g., cyclohexane) and gradually introduce ethyl acetate with 1% N,N-dimethylethanamine to enhance separation .
  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences between the target compound and brominated impurities .

How can researchers design assays to evaluate the serotonin receptor affinity of brominated N,N-dimethylethanamine derivatives?

Q. Advanced Research Focus

  • In vitro binding assays : Use radioligands (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) on transfected HEK293 cells. Compare IC50_{50} values with reference compounds like 5-bromo-N,N-dimethyltryptamine, which shows nanomolar affinity for 5-HT1A_{1A} and 5-HT7_7 receptors .
  • Forced swim test (FST) : Administer the compound to mice and measure immobility time reductions, correlating with antidepressant-like activity .

What computational models predict the thermal stability and decomposition pathways of N,N-dimethylethanamine derivatives?

Q. Advanced Research Focus

  • DFT calculations : Use MPWB1K/6-31+G(d,p) to model N–N bond cleavage and nitrene formation, as demonstrated for 2-azido-N,N-dimethylethanamine. Calculate activation energies (ΔG^\ddagger) to identify dominant decomposition pathways .
  • Kinetic modeling : Derive rate expressions (e.g., k=1.11×109T1.480e37.6/RTk = 1.11 \times 10^9 \, T^{1.480} \, e^{-37.6/RT}) for solvated systems to predict stability under storage conditions .

How does bromine’s position on the pyrazole ring influence bioactivity in N,N-dimethylethanamine derivatives?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) studies : Compare 3-bromo vs. 5-bromo substitution using in vitro receptor binding and in vivo behavioral assays. For example, 5-bromo substitution on indole derivatives enhances 5-HT1A_{1A} affinity by 10-fold compared to non-brominated analogs .
  • Electrostatic potential maps : Generate maps via Gaussian09 to visualize bromine’s electron-withdrawing effects on ligand-receptor interactions .

What analytical techniques validate the absence of regioisomeric impurities in bromopyrazole synthesis?

Q. Advanced Research Focus

  • LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Monitor for [M+H]+^+ ions at m/z corresponding to regioisomers (e.g., 2- vs. 3-bromo derivatives) .
  • 2D NMR (COSY, NOESY) : Identify cross-peaks between pyrazole protons and bromine to confirm substitution patterns .

How can stereochemical outcomes in N,N-dimethylethanamine derivatives be resolved when chiral centers are present?

Q. Advanced Research Focus

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (80:20) + 0.1% diethylamine to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra to assign absolute configurations .

What strategies reconcile contradictory data on the biological activity of brominated N,N-dimethylethanamine derivatives?

Q. Advanced Research Focus

  • Meta-analysis : Pool data from receptor binding (e.g., 5-HT1A_{1A} Ki_i) and behavioral assays (FST), adjusting for variables like dose, species, and administration route .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with 5-HT1A_{1A} homology models) to identify critical binding residues that explain potency variations .

How can researchers employ high-throughput screening (HTS) to identify novel applications for brominated N,N-dimethylethanamine derivatives?

Q. Advanced Research Focus

  • Fragment-based screening : Use X-ray crystallography fragment libraries to assess binding to non-serotonin targets (e.g., σ receptors) .
  • Kinase inhibition panels : Test against 400+ kinases using ATP-Glo assays, prioritizing hits with IC50_{50} < 1 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.